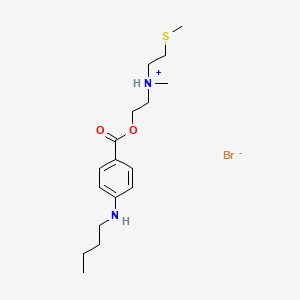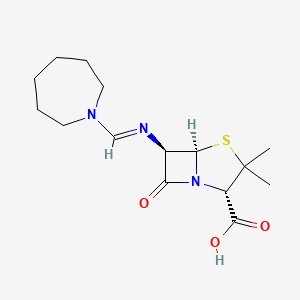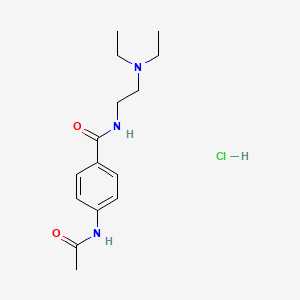
Acecainid-Hydrochlorid
Übersicht
Beschreibung
Acecainide hydrochloride, also known as N-acetylprocainamide hydrochloride, is a Class III antiarrhythmic agent. It is the N-acetylated metabolite of procainamide, a Class Ia antiarrhythmic drug. Acecainide hydrochloride is primarily used to manage and treat cardiac arrhythmias by stabilizing the heart’s rhythm .
Wissenschaftliche Forschungsanwendungen
Herz-Kreislauf-Forschung
Acecainid-Hydrochlorid: ist ein aktiver Metabolit des Antiarrhythmika der Klasse III, Procainamid . Es ist besonders nützlich in der Herz-Kreislauf-Forschung aufgrund seiner Eigenschaften, die Kammerflimmern durch Hypoxie bei Mäusen zu verhindern und durch Aconitin induzierte Arrhythmien bei Hunden zu verringern . Dies macht es zu einer wertvollen Verbindung für die Untersuchung von Arrhythmien und potenziellen therapeutischen Interventionen.
Pharmakokinetik
Die Bildung von Acecainid aus Procainamid beinhaltet hepatische N-Acetyltransferasen . Die Forschung zur Pharmakokinetik von Acecainid kann Einblicke in den Metabolismus von Medikamenten, insbesondere derer, die eine N-Acetylierung durchlaufen, liefern und zum Verständnis individueller Unterschiede in der Arzneimittelantwort aufgrund unterschiedlicher Acetylator-Phänotypen beitragen .
Studien zum Lipidstoffwechsel
Es wurde gezeigt, dass Acecainid die Lipidtropfenfläche in SK-Hep1-Zellen um mehr als 50 % reduziert, wenn es in einem fettreichen Medium verwendet wird, ohne Zytotoxizität zu induzieren . Es beeinflusst jedoch die Lipidtropfen in primären Maus-Hepatozyten nicht . Dieses duale Verhalten macht es zu einem interessanten Forschungsobjekt für den Lipidstoffwechsel und die Entwicklung der Fettleber.
Genkorrelation bei Lebererkrankungen
In der Forschung wurde Acecainid verwendet, um neuartige Therapeutika und Genkorrelationen für die Fettleber zu identifizieren . Diese Anwendung ist entscheidend für das Verständnis der genetischen Faktoren, die zur Entstehung und zum Fortschreiten von Lebererkrankungen beitragen.
Wirkmechanismus
Target of Action
Acecainide, also known as N-acetylprocainamide (NAPA), is an antiarrhythmic drug . It is the N-acetylated metabolite of procainamide . As a Class III antiarrhythmic agent, it is primarily targeted at cardiac tissues to regulate heart rhythm .
Mode of Action
As a metabolite of procainamide, it is believed to share similar antiarrhythmic properties. Procainamide works by blocking certain types of sodium channels in the heart, slowing the rate at which electrical signals pass through the heart muscle. This helps to restore normal heart rhythm and prevent arrhythmias .
Biochemical Pathways
As a metabolite of procainamide, it is likely involved in the regulation of cardiac electrical activity. By blocking sodium channels, it can affect the propagation of electrical signals through the heart, which can influence the heart’s rhythm .
Pharmacokinetics
Acecainide is metabolized in the liver to acecainide by N-acetyltransferase, an enzyme that is genetically determined . The bioavailability of Acecainide when administered orally is approximately 85% . It has a protein binding of about 10% . The elimination half-life of Acecainide ranges from 4.3 to 15.1 hours , and it is primarily excreted via the kidneys .
Result of Action
The primary result of Acecainide’s action is the regulation of heart rhythm. By blocking sodium channels in the heart, it slows the rate of electrical signal propagation, helping to restore normal heart rhythm and prevent arrhythmias . It is only partially as active as procainamide, and when checking levels, both must be included in the final calculation .
Action Environment
The action of Acecainide can be influenced by various environmental factors. For instance, the presence of certain liver enzymes can affect the metabolism of Acecainide, influencing its efficacy and stability . Additionally, renal function can impact the elimination of Acecainide, potentially affecting its action . Furthermore, there is an overlap in plasma concentrations required for therapeutic efficacy and those associated with adverse effects .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Acecainide hydrochloride plays a significant role in biochemical reactions. It is known to bind to potassium channels and delay phase 3 repolarization . This interaction with potassium channels is crucial in its function as an antiarrhythmic agent .
Cellular Effects
Acecainide hydrochloride has various effects on cells. It can decrease the sensitivity of cells to electrical stimuli, leading to an increase in action potential duration and an increase in the effective refractory period . In humans, acecainide hydrochloride can cause cardiac toxicity that results in torsades de pointes . It can also decrease renal function when accumulated during a procainamide therapy .
Molecular Mechanism
The molecular mechanism of action of acecainide hydrochloride involves its binding to potassium channels, which delays phase 3 repolarization . These electrophysiological changes decrease the sensitivity of cells to electrical stimuli, leading to an increase in action potential duration and an increase in the effective refractory period .
Temporal Effects in Laboratory Settings
It is known that acecainide hydrochloride has a half-life of 4.3–15.1 hours , indicating its stability in the body over time.
Dosage Effects in Animal Models
It is known that acecainide hydrochloride has positive inotropic effects in animals, but it also causes negative chronotropic and hypotensive activity .
Metabolic Pathways
Acecainide hydrochloride is metabolized in the liver to acecainide by N-acetyltransferase, an enzyme that is genetically determined . This enzyme catalyzes the transfer of acetyl groups from acetyl-CoA to arylamines and aromatic amines such as procainamide .
Transport and Distribution
Acecainide hydrochloride has a volume of distribution of 1.5 L/kg, which is less than the volume of distribution of procainamide (2.0 L/kg) . Because of this low volume of distribution, it can be concluded that the medicine is thought to be confined in the plasma or liquid parts of the blood .
Subcellular Localization
Given its role as a potassium-channel blocker , it is likely that it localizes to the cell membrane where these channels are located.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acecainide hydrochloride is synthesized from procainamide through an acetylation reaction. This process involves the transfer of an
Eigenschaften
IUPAC Name |
4-acetamido-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19;/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEWBJUCJHKLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32795-44-1 (Parent) | |
| Record name | Acecainide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034118928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045748 | |
| Record name | Acecainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34118-92-8 | |
| Record name | Acecainide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34118-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acecainide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034118928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acecainide hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acecainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-2-aminoethylcarbamoylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECAINIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9K738KX14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



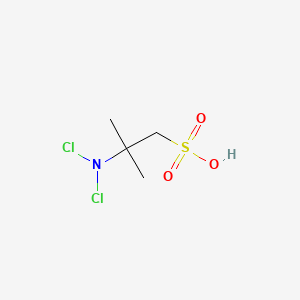
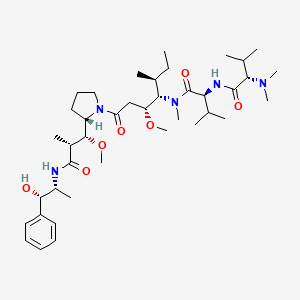



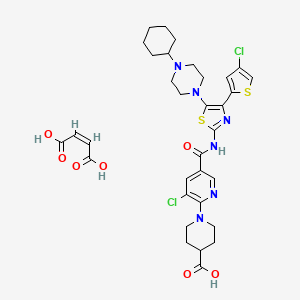
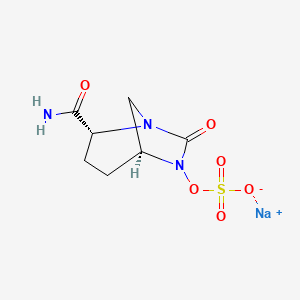
![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)


![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)
